Product packaging for 3-Methyl-3,8-diaza-bicyclo[4.2.0]octane(Cat. No.:CAS No. 1378254-94-4)

3-Methyl-3,8-diaza-bicyclo[4.2.0]octane

Cat. No.: B1403295
CAS No.: 1378254-94-4
M. Wt: 126.2 g/mol
InChI Key: FKLSALOSNKEZRE-UHFFFAOYSA-N
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Description

3-Methyl-3,8-diaza-bicyclo[4.2.0]octane is a chemical compound (Molecular Formula: C7H14N2) provided for research and development applications . This structure serves as a key synthetic intermediate and core scaffold in medicinal chemistry. Scientific research has identified analogs based on the 3,8-diazabicyclo[4.2.0]octane structure as potent agonists of neuronal nicotinic acetylcholine receptors (nAChRs) . These ligands demonstrate exceptional binding affinity at the human high-affinity nicotine recognition site (hα4β2), with some compounds exhibiting picomolar affinity in radioligand binding assays and nanomolar potency in functional assays, ranking them among the most potent nAChR ligands known for this receptor subtype . Consequently, this bicyclic octane scaffold is a valuable building block for neuroscientific research, particularly in the investigation of new pharmacotherapies. Compounds featuring this core structure have shown robust analgesic efficacy in preclinical models of persistent pain, highlighting their potential in pain management research . The compound is related to a class of molecules that are subject to ongoing patent activity for various therapeutic applications, including as potential anticancer agents and photosensitizers . This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B1403295 3-Methyl-3,8-diaza-bicyclo[4.2.0]octane CAS No. 1378254-94-4

Properties

IUPAC Name

3-methyl-3,8-diazabicyclo[4.2.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-3-2-6-4-8-7(6)5-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLSALOSNKEZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via N-Methylglycine and Maleate Esters

A common synthetic route involves the cyclization of N-methylglycine (sarcosine) with a maleate ester, such as dimethyl maleate , under reflux conditions in an organic solvent like toluene.

  • Step 1: Cyclization Reaction

    • Reactants: N-methylglycine and dimethyl maleate
    • Solvent: Toluene
    • Conditions: Heated to reflux for 2–4 hours
    • Outcome: Formation of a bicyclic intermediate (compound a)

This step forms the bicyclic ring system by nucleophilic attack of the amino acid derivative on the activated double bond of the maleate ester, resulting in ring closure.

Amination with Benzylamine

  • Step 2: Amination

    • Reactant: Compound a
    • Reagent: Benzylamine
    • Solvent: Anhydrous ethanol
    • Conditions: Reaction under reflux or ambient temperature depending on optimization
    • Outcome: Formation of compound b, an amine-substituted bicyclic intermediate

This step introduces an additional nitrogen substituent by nucleophilic substitution or addition to the bicyclic intermediate.

Reduction with Lithium Aluminum Hydride (LiAlH4)

  • Step 3: Reduction

    • Reactant: Compound b
    • Reagent: Lithium aluminum hydride (LiAlH4)
    • Solvent: Anhydrous tetrahydrofuran (THF)
    • Atmosphere: Argon protection to avoid moisture and oxygen
    • Conditions: Controlled temperature to prevent over-reduction
    • Outcome: Formation of compound c, a reduced bicyclic amine intermediate

LiAlH4 is a strong reducing agent used to reduce esters or amides to amines, facilitating the formation of the bicyclic amine structure.

Hydrogenation Deprotection

  • Step 4: Deprotection

    • Reactant: Compound c
    • Catalyst: Palladium on carbon (Pd/C), typically 10% w/w
    • Solvent: Methanol
    • Conditions: Hydrogen atmosphere, room temperature, overnight stirring
    • Outcome: Removal of protecting groups and formation of the final product, this compound

This hydrogenation step removes benzyl protecting groups, yielding the target bicyclic diamine with high purity and yield (~93%).

Summary Table of Preparation Steps

Step Reaction Type Reactants / Reagents Solvent Conditions Product Yield / Notes
1 Cyclization N-methylglycine + dimethyl maleate Toluene Reflux, 2–4 h Compound a Key ring formation step
2 Amination Compound a + benzylamine Anhydrous ethanol Ambient or reflux Compound b Introduction of amine group
3 Reduction Compound b + LiAlH4 Anhydrous THF Argon atmosphere, controlled temp Compound c Reduction to bicyclic amine
4 Hydrogenation Deprotection Compound c + Pd/C + H2 Methanol Room temp, overnight stirring This compound 93% yield, >98% purity

Research Findings and Advantages

  • The synthetic route uses readily available and low-cost starting materials such as N-methylglycine and dimethyl maleate.
  • The reaction conditions are mild and controllable , facilitating scalability for industrial production.
  • The yield is high (above 90%) with excellent purity (>98% by GC).
  • The use of argon atmosphere and anhydrous solvents ensures the stability of reactive intermediates.
  • The hydrogenation step using Pd/C is a clean and efficient deprotection method avoiding harsh chemical treatments.

Additional Notes on Related Compounds

While the above method is specific for this compound, closely related diazabicyclo compounds such as 3-methyl-3,7-diazabicyclo[3.3.0]octane have been synthesized using similar strategies involving cyclization, amination, reduction, and deprotection steps, highlighting the general applicability of this synthetic approach in heterocyclic chemistry.

Chemical Reactions Analysis

3-Methyl-3,8-diaza-bicyclo[4.2.0]octane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Methyl-3,8-diaza-bicyclo[4.2.0]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3,8-diaza-bicyclo[4.2.0]octane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The bicyclo[4.2.0]octane scaffold is compared to other diazabicyclic systems to elucidate structural, thermodynamic, and functional differences.

Structural Analogues in the Bicyclo[4.2.0]octane Family

3-Methyl-3,6-diazabicyclo[3.2.0]heptane
  • Structure : Smaller bicyclo[3.2.0]heptane system with nitrogen atoms at positions 3 and 4.
  • Properties : Higher ring strain due to the compact 3.2.0 framework, leading to reduced stability compared to bicyclo[4.2.0]octane derivatives .
  • Applications : Used in fluorinated compounds for medicinal chemistry .
7-Boc-3,7-diazabicyclo[4.2.0]octane
  • Structure : Boc-protected derivative of the parent compound.
  • Properties : Enhanced solubility and stability for intermediate synthesis. Molecular weight: 237.34 g/mol .
  • Applications : Key intermediate in peptide and orexin modulator synthesis .

Analogues with Different Bicyclic Frameworks

8-Methyl-3,8-diazabicyclo[3.2.1]octane
  • Structure : Bicyclo[3.2.1]octane with nitrogen atoms at positions 3 and 6.
  • Properties : The 3.2.1 system introduces distinct steric hindrance and conformational flexibility.
  • Applications : Precursor for diethylcarbamazine analogs used in antiparasitic therapies .
Bicyclo[2.2.2]octane Derivatives
  • Structure : Rigid bicyclo[2.2.2]octane with substituents at positions 1 and 3.
  • Properties : High steric effects at reaction sites due to the symmetrical framework.
  • Applications : Studied for their impact on reaction kinetics in organic synthesis .

Thermodynamic and Physicochemical Comparisons

Compound Bicyclic System Molecular Formula Phase Transition Enthalpy (kJ/mol) Key Applications Reference
3-Methyl-3,8-diaza-bicyclo[4.2.0]octane [4.2.0] C₇H₁₄N₂ Not reported Orexin receptor antagonists
cis-Bicyclo[4.2.0]octane [4.2.0] C₈H₁₄ 39.5 ± 0.4 (sublimation) Model for thermodynamic studies
8-Methyl-3,8-diazabicyclo[3.2.1]octane [3.2.1] C₇H₁₄N₂ Not reported Antiparasitic agents

Notes:

  • The phase transition enthalpy of cis-bicyclo[4.2.0]octane (39.5 kJ/mol) suggests moderate stability compared to other bicyclic alkanes .
  • Diazabicyclo[4.2.0] derivatives exhibit tailored pharmacological profiles due to nitrogen placement and substituent effects.

Pharmacological Significance

  • Orexin Receptor Antagonism : The 3,8-diaza-bicyclo[4.2.0]octane scaffold is critical in daridorexant, a dual orexin receptor antagonist with high selectivity and efficacy in sleep regulation .
  • Comparative Bioactivity : Bicyclo[3.2.1]octane derivatives (e.g., tropanes) show affinity for neurotransmitter transporters but lack orexin receptor specificity .

Biological Activity

Chemical Structure and Properties

3-Methyl-3,8-diaza-bicyclo[4.2.0]octane is a bicyclic organic compound with the molecular formula C7H14N2C_7H_{14}N_2. It features a unique bicyclic structure that incorporates two nitrogen atoms, which contribute to its potential biological activity. The compound is also known by its CAS number 1378254-94-4 and has been the subject of various studies focusing on its biological interactions and therapeutic applications .

Synthesis

The synthesis of this compound typically involves chemical methods such as alkaline condensation of suitable precursors under controlled conditions. This synthetic route allows for the generation of the compound in a laboratory setting, facilitating further research into its properties and activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It has been shown to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. Notably, the compound has been investigated for its role as an orexin receptor antagonist, which may have implications in treating sleep disorders and stress-related conditions .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Memory Enhancement : In a rat model, the compound demonstrated significant effects on memory function, suggesting potential use in cognitive dysfunction treatments .
  • Conditioned Fear Response : Research indicated that this compound was active in models assessing conditioned fear responses, which are relevant to anxiety disorders such as PTSD .
  • Orexin System Modulation : The compound was found to influence the orexin neuropeptide system, which is crucial for regulating arousal, wakefulness, and appetite. This modulation presents opportunities for developing treatments for various neurological and psychiatric disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other bicyclic compounds containing nitrogen:

Compound NameStructure TypeNotable Biological Activity
2,5-Diazabicyclo[2.2.1]heptaneBicyclic with two nitrogen atomsPotential anxiolytic effects
1,4-Diazabicyclo[2.2.2]octaneBicyclic with two nitrogen atomsAntidepressant properties
This compoundBicyclic with two nitrogen atomsMemory enhancement; orexin receptor antagonist

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-3,8-diaza-bicyclo[4.2.0]octane, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves aza-Diels-Alder reactions or ring-closing metathesis to form the bicyclic scaffold. For diaza-bicyclic systems, cyclization of diamines with carbonyl compounds (e.g., ketones or aldehydes) under acidic or catalytic conditions is common. Key intermediates include enamine precursors or bicyclic lactams, as seen in analogous diaza-bicyclo[3.2.1]octane syntheses . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) is critical to minimize side reactions like over-alkylation .

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to assign proton environments and spatial relationships. X-ray crystallography is definitive for stereochemical confirmation, though challenging due to the compound’s potential conformational flexibility. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., N-H stretches in diaza systems) .

Q. What experimental protocols are recommended for characterizing the compound’s physicochemical properties (e.g., solubility, pKa)?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–13) and solvents (water, DMSO, ethanol) with UV-Vis or HPLC quantification .
  • pKa : Use potentiometric titration or capillary electrophoresis to determine ionization states, critical for understanding reactivity in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Systematic Design of Experiments (DoE) is essential. Variables like catalyst loading (e.g., Pd/C vs. Raney Ni), reaction time, and solvent polarity should be tested in a factorial design. For example, highlights multi-year projects analyzing reaction variables under controlled conditions. Contradictions often arise from trace moisture or oxygen sensitivity, requiring inert-atmosphere techniques (glovebox/Schlenk line) .

Q. What computational methods are effective for predicting the compound’s conformational stability and reactivity?

  • Methodological Answer :

  • Conformational Analysis : Use molecular mechanics (MMFF94) or DFT (B3LYP/6-31G*) to model chair vs. boat conformations and energy barriers .
  • Reactivity Prediction : DFT-based frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. QSAR models, as in , correlate substituent effects (e.g., methyl group position) with biological activity .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on bioisosteric replacements (e.g., substituting methyl with trifluoromethyl) or ring modifications (e.g., expanding the bicyclic system to [4.3.0]). High-throughput screening (HTS) of combinatorial libraries, as in , identifies active pharmacophores. Synthetic routes should prioritize modularity, using cross-coupling (Suzuki) or click chemistry .

Q. What methodologies are recommended for assessing the compound’s thermal stability and decomposition pathways?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and enthalpy changes. Gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines predict shelf-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3,8-diaza-bicyclo[4.2.0]octane
Reactant of Route 2
3-Methyl-3,8-diaza-bicyclo[4.2.0]octane

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